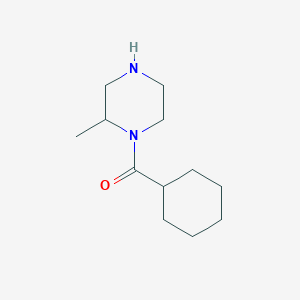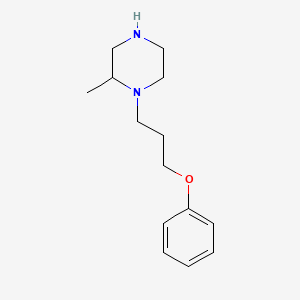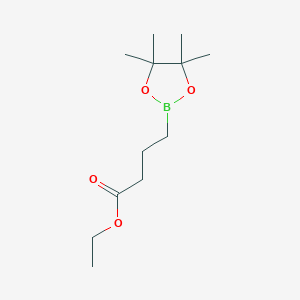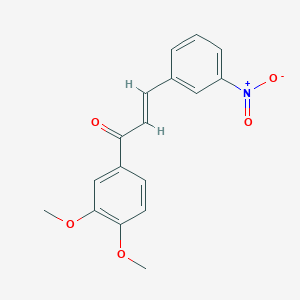![molecular formula C15H19NO2 B6332492 8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one CAS No. 691347-19-0](/img/structure/B6332492.png)
8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one” is a chemical compound that is not widely documented. The 8-azabicyclo[3.2.1]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of the 8-azabicyclo[3.2.1]octane structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The 8-azabicyclo[3.2.1]octane scaffold is a bicyclic structure consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring . This structure is the central core of the family of tropane alkaloids .Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold is synthesized through various chemical reactions . These reactions often involve the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Scientific Research Applications
8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of other compounds, such as 8-azabicyclo[3.2.1]octan-3-one derivatives. It has also been used as a building block in the synthesis of other compounds, such as 8-azabicyclo[3.2.1]octan-3-one derivatives. Additionally, this compound has been used as a reagent in organic synthesis, such as in the synthesis of nitrones and nitroso compounds.
Mechanism of Action
Target of Action
The primary target of 8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
Compounds with the 8-azabicyclo[321]octane structure are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
The specific biochemical pathways affected by 8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to impact a variety of biochemical pathways .
Result of Action
The specific molecular and cellular effects of 8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[32Compounds with a similar structure, such as tropane alkaloids, are known to have a wide array of biological activities .
Advantages and Limitations for Lab Experiments
8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one has a variety of advantages for laboratory experiments. It is a relatively stable compound and is not known to be toxic. Additionally, it is a versatile reagent that can be used in a variety of organic synthesis reactions. However, it is important to note that this compound is a relatively expensive reagent and may be difficult to obtain in large quantities.
Future Directions
There are a number of potential future directions for research on 8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one. These include further studies into its biochemical and physiological effects, as well as its potential applications in organic synthesis. Additionally, further research could be conducted into the synthesis of this compound derivatives and the development of novel synthetic methods for its production. Finally, further research could be conducted into the use of this compound in the synthesis of other compounds, such as nitrones and nitroso compounds.
Synthesis Methods
8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one can be synthesized using a variety of methods. One method involves the reaction of 2-methoxyphenylmethanol with 8-azabicyclo[3.2.1]octan-3-one in the presence of a base such as sodium hydroxide. This reaction produces this compound in high yields. Another method involves the reaction of 2-methoxyphenylmethanol with 8-azabicyclo[3.2.1]octan-3-one in the presence of an acid such as hydrochloric acid. This reaction also produces this compound in high yields.
Biochemical Analysis
Biochemical Properties
8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This interaction is crucial for its potential use in treating neurological disorders such as Alzheimer’s disease .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, it enhances cholinergic signaling, which can lead to improved cognitive function. Additionally, it has been observed to affect the expression of genes involved in synaptic plasticity and neuroprotection .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This inhibition leads to increased acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. Additionally, it may also interact with other receptors and ion channels, contributing to its overall pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that its effects on cellular function can persist, with sustained enhancement of cholinergic signaling and neuroprotective effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance cognitive function and provide neuroprotection without significant adverse effects. At higher doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity. These threshold effects highlight the importance of careful dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may have different biological activities and contribute to the overall pharmacological profile of the compound. The interaction with cytochrome P450 enzymes also suggests potential drug-drug interactions that need to be considered in therapeutic settings .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters and binding proteins that facilitate its uptake and distribution. The compound’s lipophilic nature allows it to cross cell membranes easily, contributing to its widespread distribution in the body. Its localization and accumulation in specific tissues, such as the brain, are crucial for its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its localization in synaptic vesicles and neuronal membranes is essential for its role in enhancing cholinergic transmission. Understanding its subcellular localization can provide insights into its precise mechanisms of action and potential therapeutic applications .
properties
IUPAC Name |
8-[(2-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-15-5-3-2-4-11(15)10-16-12-6-7-13(16)9-14(17)8-12/h2-5,12-13H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOWKSVSCYZIOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C3CCC2CC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Methylpiperazin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6332428.png)





![3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid, 95%](/img/structure/B6332464.png)

![3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid, 95%](/img/structure/B6332475.png)
![3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, 95%](/img/structure/B6332482.png)

![8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332493.png)
![8-Cycloheptyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332497.png)